N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
Description
This compound belongs to the class of 4-anilidopiperidine derivatives, characterized by a cyclopropanecarboxamide core linked to a substituted piperidine moiety. Key structural features include:
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c1-21(2)26(24,25)22-11-7-14(8-12-22)13-20-17(23)18(9-10-18)15-3-5-16(19)6-4-15/h3-6,14H,7-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREVSTXMENSPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has drawn attention in pharmaceutical research due to its potential therapeutic applications. The compound's unique structure, featuring a piperidine ring and a dimethylsulfamoyl group, suggests significant biological activity through interactions with various molecular targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H25N3O3S
- Molecular Weight: 357.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction may lead to the inhibition or modulation of cellular signaling pathways, resulting in therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties: Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Effects: The dimethylsulfamoyl group may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Enzyme inhibition | Targeting metabolic enzymes |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Activity Study : A study published in Archives of Medical Research demonstrated that sulfamide derivatives exhibited significant anticancer properties against various cancer cell lines, suggesting that modifications similar to those found in this compound could enhance efficacy against tumors .
- Inflammation Modulation : Research highlighted in Bioorganic & Medicinal Chemistry indicated that derivatives containing the dimethylsulfamoyl group showed promise in reducing inflammatory markers in vitro, indicating potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Structural Analog: Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
Key Differences :
- Substituent on Piperidine : Cyclopropylfentanyl features a 2-phenylethyl group on the piperidine nitrogen, enhancing μ-opioid receptor (MOR) affinity through hydrophobic interactions . In contrast, the dimethylsulfamoyl group in the target compound may reduce lipophilicity but improve metabolic stability due to sulfonamide resistance to hydrolysis.
- Aromatic Ring : Cyclopropylfentanyl has a phenyl group on the anilide nitrogen, while the target compound substitutes this with a 4-fluorophenyl group . Fluorination typically increases binding affinity and alters metabolic pathways by reducing cytochrome P450-mediated oxidation .
Pharmacological Implications :
- Cyclopropylfentanyl exhibits ~50–100× higher potency than morphine due to its phenethyl-piperidine substitution, which optimizes MOR binding .
- The target compound’s dimethylsulfamoyl group may reduce MOR potency but could mitigate respiratory depression risks associated with high-affinity fentanyl analogs .
Structural Analog: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
Key Differences :
Pharmacological Implications :
Structural Analog: 4-((furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Key Differences :
- Sulfonyl Group Position : This analog places the sulfonyl group on the furan-methyl side chain, whereas the target compound positions it directly on the piperidine nitrogen.
Pharmacological Implications :
- The trifluoromethyl group may increase metabolic resistance but reduce blood-brain barrier penetration due to higher polarity.
Q & A
Q. How should researchers address batch-to-batch variability in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
